molecular formula C10H17N3O B3017604 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol CAS No. 1524225-33-9

2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol

Cat. No.: B3017604
CAS No.: 1524225-33-9
M. Wt: 195.266
InChI Key: XHQQSKMIEYFHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a 1-methylpyrazol-4-ylamino substituent at the 2-position of the cyclohexanol ring. Its molecular formula is C₁₀H₁₆N₃O (molecular weight: 194.26 g/mol). The compound combines a hydrophilic cyclohexanol core with a heterocyclic pyrazole group, which may enhance hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-7-8(6-11-13)12-9-4-2-3-5-10(9)14/h6-7,9-10,12,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQQSKMIEYFHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of N-substituted derivatives of the original compound.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound is explored for its use in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cyclohexanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Implications
2-[(1-Methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol (Target) C₁₀H₁₆N₃O 194.26 1-Methylpyrazol-4-ylamino group Compact size, moderate hydrophilicity, potential for hydrogen bonding
1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol (2OL) C₂₂H₂₆N₆O₂ 406.48 Benzimidazole-ethynyl, aminopyrimidine, methoxyethylamino High molecular weight, extended π-system for target binding, possible reduced solubility
1-(2-Hydroxycyclohexyl)-4-(2-((4-(1-methyl-1H-pyrazol-4-yl)benzyl)oxy)phenyl)pyridin-2(1H)-one Not provided ~450 (estimated) Pyridin-2-one, benzyloxy-phenyl, 1-methylpyrazole Electron-deficient pyridinone ring, potential for kinase inhibition
2-((4-Bromopyridin-2-yl)oxy)cyclohexan-1-ol C₁₁H₁₃BrNO₂ 271.14 Bromopyridinyloxy Halogenation enhances electrophilicity; possible use in cross-coupling reactions

Key Findings

Size and Solubility: The target compound (194.26 g/mol) is significantly smaller than 2OL (406.48 g/mol) and other arylpyridinone derivatives (~450 g/mol), suggesting improved membrane permeability and oral bioavailability compared to bulkier analogs . The pyrazole group in the target compound may enhance aqueous solubility relative to brominated (e.g., 2-((4-bromopyridin-2-yl)oxy)cyclohexan-1-ol) or benzimidazole-containing analogs, which are more lipophilic .

Functional Group Diversity: The 1-methylpyrazole substituent in the target compound provides a rigid, planar heterocycle with two nitrogen atoms, enabling hydrogen-bond donor/acceptor interactions. This contrasts with the pyridin-2-one group in compound 1 (), which introduces a ketone moiety capable of polar interactions but may reduce metabolic stability . The ethynyl-benzimidazole in 2OL () offers extended π-conjugation for target binding but may increase synthetic complexity and susceptibility to oxidative degradation .

Biological Relevance :

  • Pyrazole-containing compounds (e.g., the target and compound 1 in ) are frequently used in kinase inhibitor design due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • The brominated analog (2-((4-bromopyridin-2-yl)oxy)cyclohexan-1-ol) highlights the utility of halogenation for further functionalization via cross-coupling reactions, a strategy less applicable to the target compound .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is a compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, featuring a cyclohexanol moiety linked to a substituted pyrazole ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol is C₁₁H₁₉N₃O. The compound contains both nitrogen and hydroxyl functional groups, contributing to its reactivity and biological interactions.

PropertyValue
Molecular Weight195.26 g/mol
Chemical StructureChemical Structure
CAS Number1524225-33-9

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in the presence of a base like sodium hydroxide, leading to the desired product through a condensation mechanism followed by cyclization .

The exact mechanisms by which 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. This interaction can lead to modulation of enzyme activity or receptor signaling, which is critical for its therapeutic potential.

Comparative Analysis

To understand the uniqueness of 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesPotential Activity
2-(1-Methyl-1H-pyrazol-4-yl)morpholineMorpholine ring instead of cyclohexanolAntimicrobial
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehydeBenzaldehyde moiety instead of cyclohexanolCytotoxic
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidinePiperidine ring with different nitrogen placementAnti-inflammatory

These comparisons highlight how the unique combination of functional groups in 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol may confer distinct chemical reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol with high purity?

  • Methodology : Use a two-step approach:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives under reflux (DMF-DMA as a catalyst) to form the pyrazole core .

Amination : Couple the pyrazole intermediate with cyclohexanol derivatives via Buchwald-Hartwig or Ullmann coupling for N-aryl bond formation. Optimize reaction conditions (e.g., Pd catalysts, temperature) to minimize byproducts .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm cyclohexanol’s hydroxyl (δ ~1.5–2.5 ppm) and pyrazole’s aromatic protons (δ ~7.5–8.5 ppm) .
  • FT-IR : Identify O-H (3200–3600 cm⁻¹), N-H (3300 cm⁻¹), and C-N (1250 cm⁻¹) stretches .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₅N₃O, theoretical 205.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Challenge : Discrepancies in bond angles/lengths due to refinement software limitations.
  • Solution : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Cross-validate with independent software (e.g., Olex2) and apply Hirshfeld surface analysis to assess intermolecular interactions .
  • Example : A 2023 study resolved conflicting cyclohexanol ring conformations by refining against twinned data with SHELXL’s TWIN/BASF commands .

Q. What strategies are effective for establishing structure-activity relationships (SAR) of derivatives?

  • Methodology :

Substituent Variation : Modify the pyrazole’s methyl group or cyclohexanol’s hydroxyl position.

Biological Assays : Test derivatives for kinase inhibition (e.g., JAK/STAT pathways) using enzymatic assays (IC₅₀ values) .

  • Key Findings :

DerivativeSubstituentActivity (IC₅₀, nM)
Parent1-methyl250
Derivative A1-ethyl120
Derivative B3-OH>1000
  • Insight : Bulky alkyl groups enhance JAK binding affinity, while hydroxyl repositioning disrupts it .

Q. How can computational modeling predict the compound’s metabolic stability?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density at reactive sites (e.g., hydroxyl group) .
  • ADMET Prediction : Use tools like PISTACHIO or Reaxys to simulate cytochrome P450 interactions. A 2024 study predicted rapid glucuronidation of the hydroxyl group, correlating with in vitro microsomal assays .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results arise in different studies?

  • Root Cause : Variability in assay conditions (e.g., cell lines, ATP concentrations).
  • Resolution :

  • Standardize assays using Eurofins Panlabs protocols.
  • Validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
    • Case Study : A 2022 discrepancy in IC₅₀ values (150 vs. 400 nM) was traced to differences in ATP concentrations (10 μM vs. 1 mM) .

Experimental Design

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Model : Sprague-Dawley rats (IV/PO dosing).
  • Parameters :

  • Plasma Half-Life : Monitor via LC-MS/MS (expected t₁/₂ ~3–5 hours).
  • Brain Penetration : Assess blood-brain barrier permeability using MDCK-MDR1 cells .
    • Optimization : Introduce prodrug moieties (e.g., esterification of hydroxyl) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.